Benzofuran, 2,3-dihydro-2,7-dimethyl- Benzofuran, 2,3-dihydro-2,7-dimethyl-
Brand Name: Vulcanchem
CAS No.: 3199-41-5
VCID: VC17282191
InChI: InChI=1S/C10H12O/c1-7-4-3-5-9-6-8(2)11-10(7)9/h3-5,8H,6H2,1-2H3
SMILES:
Molecular Formula: C10H12O
Molecular Weight: 148.20 g/mol

Benzofuran, 2,3-dihydro-2,7-dimethyl-

CAS No.: 3199-41-5

Cat. No.: VC17282191

Molecular Formula: C10H12O

Molecular Weight: 148.20 g/mol

* For research use only. Not for human or veterinary use.

Benzofuran, 2,3-dihydro-2,7-dimethyl- - 3199-41-5

Specification

CAS No. 3199-41-5
Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
IUPAC Name 2,7-dimethyl-2,3-dihydro-1-benzofuran
Standard InChI InChI=1S/C10H12O/c1-7-4-3-5-9-6-8(2)11-10(7)9/h3-5,8H,6H2,1-2H3
Standard InChI Key HTOHNEKBQFQJDV-UHFFFAOYSA-N
Canonical SMILES CC1CC2=CC=CC(=C2O1)C

Introduction

Structural and Nomenclature Characteristics

Core Benzofuran Architecture

Benzofuran derivatives consist of a benzene ring fused to a furan (oxygen-containing heterocycle). In 2,3-dihydrobenzofurans, the furan ring is partially saturated, reducing the double bond between C2 and C3 . Substituents on the dihydrofuran or benzene rings significantly influence the compound's properties. For example:

  • 2,2-Dimethyl-2,3-dihydrobenzofuran (CAS 6337-33-3) features two methyl groups on the saturated C2 atom .

  • 2,3-Dihydro-2,2-dimethyl-7-aminobenzofuran (CAS 68298-46-4) includes an amino group (-NH2) at the benzene ring's 7-position .

Table 1: Structural Comparison of Selected Dihydrobenzofurans

Compound NameCAS RNMolecular FormulaSubstituentsMolecular Weight (g/mol)
2,2-Dimethyl-2,3-dihydrobenzofuran6337-33-3C10H12O2,2-dimethyl148.20
7-Amino-2,2-dimethyl-2,3-dihydrobenzofuran68298-46-4C10H13NO2,2-dimethyl; 7-NH2163.22

IUPAC Nomenclature and Isomerism

The numbering of benzofuran derivatives follows IUPAC rules, with the oxygen atom in the furan ring as position 1. For example:

  • 2,2-Dimethyl-2,3-dihydrobenzofuran (CAS 6337-33-3) is systematically named 2,2-dimethyl-2,3-dihydro-1-benzofuran .

  • Hypothetical 2,7-dimethyl-2,3-dihydrobenzofuran would feature methyl groups at C2 (on the dihydrofuran) and C7 (on the benzene ring), introducing steric and electronic effects distinct from other isomers.

Synthesis and Reactivity

Synthetic Routes to Dihydrobenzofuran Cores

Dihydrobenzofurans are typically synthesized via cyclization reactions. For example:

  • Acid-Catalyzed Cyclization: Prochiral ketones or aldehydes undergo intramolecular cyclization in the presence of Brønsted or Lewis acids to form the dihydrofuran ring .

  • Transition Metal Catalysis: Palladium or copper catalysts enable coupling reactions to install substituents post-cyclization .

Functionalization at the 7-Position

Introducing groups at the benzene ring’s 7-position often requires directed ortho-metalation strategies. For instance, 7-amino-2,2-dimethyl-2,3-dihydrobenzofuran (CAS 68298-46-4) is synthesized via nitration followed by reduction :

  • Nitration of 2,2-dimethyl-2,3-dihydrobenzofuran introduces a nitro group at C7.

  • Catalytic hydrogenation reduces the nitro group to an amine.

Physicochemical Properties

Boiling and Melting Points

  • 2,2-Dimethyl-2,3-dihydrobenzofuran (CAS 6337-33-3) exhibits a boiling point of 81–97°C at 14 Torr and a melting point of 16°C .

  • 7-Amino-2,2-dimethyl-2,3-dihydrobenzofuran (CAS 68298-46-4) has a higher boiling point (270.6±29.0°C at 760 mmHg) due to hydrogen bonding from the amine group .

Spectral Characteristics

  • Mass Spectrometry: The electron ionization (EI) mass spectrum of related compounds (e.g., CAS 62059-46-5) shows fragmentation patterns indicative of the dihydrofuran ring and substituents .

  • NMR Spectroscopy: Protons on the saturated C2 and C3 carbons resonate in the δ 1.2–2.5 ppm region, while aromatic protons appear between δ 6.5–7.5 ppm .

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